Benzyl (1-methylpiperidin-3-yl)carbamate
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Overview
Description
Benzyl (1-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-methylpiperidin-3-yl)carbamate typically involves the reaction of 1-methylpiperidine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 1-methylpiperidine and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1-methylpiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl (1-methylpiperidin-3-yl)carbamates.
Scientific Research Applications
Benzyl (1-methylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other piperidine derivatives.
Mechanism of Action
The mechanism of action of benzyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzyl (1-methylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:
Benzyl (S)-(1-methylpiperidin-3-yl)carbamate: A stereoisomer with similar chemical properties but different biological activities.
Carbamic acid, N-(1-methyl-3-piperidinyl)-, phenylmethyl ester: Another derivative with variations in the ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(1-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |
InChI Key |
SLOROVLITRFUFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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